2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of an isoindoline-1,3-dione core structure, which is substituted with a 2-oxoethyl group and a 4-methylpiperidin-1-yl moiety. The unique structural features of this compound make it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They can interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
For example, compounds with an imidazole ring have been reported to show a broad range of biological activities, affecting various biochemical pathways .
Result of Action
Based on the broad range of biological activities reported for similar compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves a multi-step process:
Formation of Isoindoline-1,3-dione Core: The initial step involves the synthesis of the isoindoline-1,3-dione core, which can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.
Introduction of the 2-Oxoethyl Group: The next step involves the introduction of the 2-oxoethyl group. This can be accomplished by reacting the isoindoline-1,3-dione with an appropriate acylating agent, such as ethyl chloroformate, in the presence of a base like triethylamine.
Attachment of the 4-Methylpiperidin-1-yl Moiety: The final step involves the nucleophilic substitution reaction where the 4-methylpiperidine is introduced. This can be done by reacting the intermediate product with 4-methylpiperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction parameters (temperature, pressure, pH), and continuous monitoring of the reaction progress using analytical techniques like HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced alcohol or amine derivatives, and various substituted isoindoline-1,3-dione compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It has shown promise in preliminary studies as a candidate for the development of drugs targeting specific diseases, such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for incorporation into polymers and other materials with specialized functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)phthalimide: Similar in structure but with a phthalimide core instead of isoindoline-1,3-dione.
2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)succinimide: Contains a succinimide core, differing in the ring structure.
2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)maleimide: Features a maleimide core, which affects its reactivity and biological activity.
Uniqueness
The uniqueness of 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione lies in its isoindoline-1,3-dione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets that are not possible with other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTGILXVJHSPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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